MK-8282
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Overview
Description
MK-8282 is a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes. MK-8282, which shows improved glucose tolerance in multiple animal models and has excellent off-target profile.
Scientific Research Applications
1. MK-8282 as a G-Protein-Coupled Receptor 119 Agonist for Type 2 Diabetes Treatment
MK-8282 has been identified as a potent oral G-Protein coupled receptor 119 (GPR119) agonist, showing promise in the treatment of type 2 diabetes. This research highlights its role in glucose-dependent insulin secretion and its potential in improving glucose tolerance in various animal models, along with an excellent off-target profile (S. Neelamkavil et al., 2018).
2. Static Stability Characteristics of MK-82/84 Air-Inflatable Retarder High Drag Model
Another research, albeit unrelated to MK-8282 but rather focusing on the MK-82/84 models, explored the static stability characteristics of MK-82 and MK-84 with air-inflatable retarders in different fin configurations. This study contributed to understanding the aerodynamics and stability of these models under various conditions (R. Paulk & C. F. Anderson, 1976).
3. Phase I Trial of MK-8242 in Patients With Advanced Solid Tumors
A clinical trial conducted on MK-8242, a different compound from MK-8282, targeted patients with advanced solid tumors. The study focused on the safety, tolerability, and pharmacodynamics of MK-8242, providing insights into its potential as a therapeutic agent (A. Wagner et al., 2017).
properties
Product Name |
MK-8282 |
---|---|
Molecular Formula |
C23H23ClFN5O5 |
Molecular Weight |
503.9154 |
IUPAC Name |
1-methylcyclopropyl (1R,5S,9r)-9-((6-((2-chloro-4-cyanophenyl)amino)-5-fluoropyrimidin-4-yl)oxy)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate |
InChI |
InChI=1S/C23H23ClFN5O5/c1-22(4-5-22)35-21(31)30-8-14-10-33-11-15(9-30)23(14,32)34-20-18(25)19(27-12-28-20)29-17-3-2-13(7-26)6-16(17)24/h2-3,6,12,14-15,32H,4-5,8-11H2,1H3,(H,27,28,29)/t14-,15+,23+ |
InChI Key |
VEICGGANAAJZBY-ANCIUUTRSA-N |
SMILES |
CC1(CC1)OC(N(C[C@@H]2COC3)C[C@@H]3[C@@]2(O)OC4=NC=NC(NC5=CC=C(C=C5Cl)C#N)=C4F)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MK-8282; MK 8282; MK8282; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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